2-Fluoro-6-(methylamino)benzonitrile CAS number and properties
2-Fluoro-6-(methylamino)benzonitrile CAS number and properties
An In-Depth Technical Guide to 2-Fluoro-6-(methylamino)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to this comprehensive technical guide on 2-Fluoro-6-(methylamino)benzonitrile. This document serves as a resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of advanced chemical intermediates. 2-Fluoro-6-(methylamino)benzonitrile is a valuable substituted aromatic building block, combining the unique electronic properties of a fluorine substituent with the versatile reactivity of nitrile and secondary amine functional groups. The strategic placement of these groups makes it a key precursor for constructing complex heterocyclic scaffolds prevalent in modern drug discovery programs. This guide will provide an in-depth exploration of its properties, a validated synthetic protocol with mechanistic considerations, detailed analytical procedures, and insights into its reactivity and applications.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.
Key Identifiers
The fundamental identifiers for 2-Fluoro-6-(methylamino)benzonitrile are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 96783-85-6 | [1] |
| Molecular Formula | C₈H₇FN₂ | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| IUPAC Name | 2-fluoro-6-(methylamino)benzonitrile | [1] |
| Canonical SMILES | CNC1=C(C(=CC=C1)F)C#N | [1] |
| InChIKey | HORADRWTTKWYNT-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
The table below lists key physicochemical properties. Note that where experimental data is not publicly available, values have been computationally predicted by established algorithms.
| Property | Value | Notes | Source(s) |
| Appearance | White to light yellow solid | [2] | |
| Boiling Point | 275.1 ± 30.0 °C | Predicted | [2] |
| Density | 1.16 ± 0.1 g/cm³ | Predicted | [2] |
| pKa | 1.72 ± 0.25 | Predicted (strongest basic) | [2] |
| LogP (XLogP3) | 2.3 | Computed | [1] |
| Polar Surface Area | 35.8 Ų | Computed | [1] |
| Storage Conditions | Room temperature, inert atmosphere, protect from light | [2] |
Synthesis and Mechanistic Insights
The most logical and industrially scalable synthesis of 2-Fluoro-6-(methylamino)benzonitrile is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is highly efficient due to the electronic properties of the starting material.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)
The chosen synthetic route starts from the readily available precursor, 2,6-difluorobenzonitrile.
Causality Behind the Strategy: The SₙAr mechanism is exceptionally well-suited for this transformation. The aromatic ring of 2,6-difluorobenzonitrile is rendered electron-deficient by the powerful electron-withdrawing effect of the nitrile group (-CN). This activation is crucial for the initial attack by a nucleophile.[3][4] Furthermore, fluorine is an excellent leaving group in SₙAr reactions, a phenomenon attributed to its high electronegativity which polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[5][6] The reaction with methylamine, a simple primary amine, provides the desired methylamino substituent regioselectively. Due to the symmetrical nature of the starting material, substitution at either the C2 or C6 position yields the same product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 2-Fluoro-6-(methylamino)benzonitrile.
Detailed Experimental Protocol
This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity confirmed by the analytical methods described in Section 3.
Materials:
-
2,6-Difluorobenzonitrile (1.0 eq)
-
Methylamine (40% solution in water, 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Nucleophile Addition: While stirring the suspension at room temperature, add the 40% aqueous methylamine solution (1.5 eq) dropwise.
-
Heating: Heat the reaction mixture to 50-60 °C and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent), observing the consumption of the starting material. The reaction is typically complete within 4-8 hours.
-
Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 2-Fluoro-6-(methylamino)benzonitrile as a white to light yellow solid.
Spectroscopic Analysis and Characterization
Characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic signatures.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | -NH - | ~5.0-6.0 ppm (broad singlet) | Exchangeable proton on nitrogen. |
| Ar-H (3 protons) | 6.5-7.5 ppm (multiplets) | Protons on an electron-rich aromatic ring. Complex coupling patterns due to H-H and H-F coupling. | |
| -N-CH ₃ | ~2.9-3.1 ppm (doublet, J≈5 Hz) | Methyl group protons coupled to the adjacent N-H proton. | |
| ¹³C NMR | C ≡N | ~115-120 ppm | Typical range for nitrile carbons. |
| Ar-C | ~100-165 ppm | Aromatic carbons. The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The carbon attached to the amino group (C-N) will be significantly upfield. | |
| -N-C H₃ | ~30-35 ppm | Aliphatic methyl carbon attached to nitrogen. | |
| FT-IR | C≡N Stretch | 2220-2240 cm⁻¹ | Strong, sharp absorption characteristic of an aromatic nitrile.[7] |
| N-H Stretch | 3350-3450 cm⁻¹ | Moderate, sharp absorption for a secondary amine. | |
| C-H (Aromatic) | 3000-3100 cm⁻¹ | ||
| C-H (Aliphatic) | 2850-2960 cm⁻¹ | ||
| C-F Stretch | 1200-1300 cm⁻¹ | Strong absorption. | |
| Mass Spec. | [M]+ | m/z = 150.06 | Molecular ion peak corresponding to the exact mass of C₈H₇FN₂. |
Analytical Workflow for Purity Assessment (HPLC)
Caption: Analytical workflow for purity determination by HPLC.
Protocol: HPLC Purity Analysis
Objective: To determine the purity of the synthesized 2-Fluoro-6-(methylamino)benzonitrile.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Sample of 2-Fluoro-6-(methylamino)benzonitrile.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A typical starting condition is 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Instrument Setup: Set the HPLC flow rate to 1.0 mL/min and the column oven temperature to 25 °C. Set the UV detector to monitor at a wavelength of 254 nm.
-
Injection and Data Acquisition: Inject 5 µL of the prepared sample onto the column. Run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all components have eluted.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak based on the relative peak area percentage.
Reactivity and Applications in Drug Discovery
The utility of 2-Fluoro-6-(methylamino)benzonitrile stems from the distinct reactivity of its three functional groups, making it a versatile intermediate for building complex molecular architectures.
-
The Nitrile Group: The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under acidic or basic conditions.
-
Reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Used in cycloaddition reactions or to construct heterocyclic rings, such as quinazolines.[8] The nitrile pharmacophore is present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[9]
-
-
The Methylamino Group: The secondary amine is nucleophilic and can be further functionalized through:
-
Acylation with acid chlorides or anhydrides to form amides.
-
Alkylation with alkyl halides.
-
Participation in cyclization reactions to form nitrogen-containing heterocycles.
-
-
The Fluoroaromatic Ring: While the fluorine has already served its purpose as a leaving group in the synthesis, its presence in the final molecule imparts significant changes to the electronic properties. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa and lipophilicity.[10]
Application Context: This compound serves as a key building block for synthesizing more elaborate molecules. For instance, the core structure is present in precursors to compounds with potential biological activity. The ability to selectively modify the nitrile or the amine allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical process in drug development.
Safety and Handling
Proper handling is imperative to ensure laboratory safety. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[11]
-
Hazard Summary: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Handling and Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Avoid formation of dust and aerosols.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Fluoro-6-(methylamino)benzonitrile is a strategically designed chemical intermediate with significant potential for applications in pharmaceutical and materials science. Its synthesis via a robust SₙAr pathway is efficient and scalable. The compound's orthogonal functional groups—a modifiable nitrile, a reactive secondary amine, and a metabolically interesting fluoroaromatic ring—provide chemists with multiple avenues for molecular elaboration. This guide has provided the essential technical framework for its synthesis, analysis, safe handling, and strategic application, empowering researchers to effectively utilize this versatile building block in their discovery programs.
References
-
PubChem. 2-Fluoro-6-(methylamino)benzonitrile | C8H7FN2 | CID 13469797. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. [Link]
-
ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube, 2019. [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
-
The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube, 2022. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube, 2021. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
-
Molecules. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
PubChem. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. [Link]
- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
-
PubChem. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695. [Link]
-
RSC Publishing. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Semantic Scholar. Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. [Link]
-
MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]
-
ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]
-
Journal of Nuclear Medicine. Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-6-Methylbenzonitrile: Properties and Applications. [Link]
-
National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
Sources
- 1. 2-Fluoro-6-(methylamino)benzonitrile | C8H7FN2 | CID 13469797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. nbinno.com [nbinno.com]
- 4. vapourtec.com [vapourtec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 2-FLUORO-6-METHYLBENZONITRILE(198633-76-0) 1H NMR [m.chemicalbook.com]
